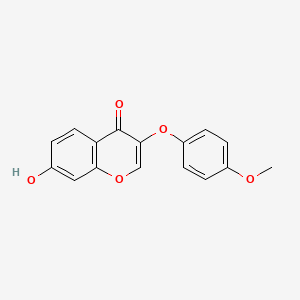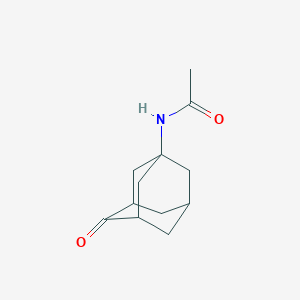
3-(2-メトキシフェニル)アクリル酸メチル
説明
Methyl 3-(2-methoxyphenyl)acrylate is a chemical compound that is part of the acrylate family, which are known for their ability to polymerize and form polymers with various applications. The compound features a methoxyphenyl group, which is a phenyl ring with a methoxy substituent, attached to an acrylate moiety.
Synthesis Analysis
The synthesis of related acrylate compounds often involves various polymerization techniques. For instance, the synthesis of diblock copolymers bearing a fluorescent dye at the junction utilizes anionic polymerization followed by atom transfer radical polymerization (ATRP) . Another approach for synthesizing acrylate derivatives is the Claisen ortho ester rearrangement, which can be used to prepare methyl α-substituted acrylates . Additionally, the methoxycarbonylation of acetylene with carbon monoxide and methanol has been studied as a non-petroleum approach for synthesizing methyl acrylate .
Molecular Structure Analysis
The molecular structure of acrylate compounds can be complex and is often analyzed using various spectroscopic techniques. For example, a related compound, 3-(4-methoxy-phenyl)-2-(4-nitro-phenyl)-acrylonitrile, was characterized using FT-IR, UV-vis, and NMR spectroscopy, and its molecular conformation was determined using density functional theory (DFT) . The molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate was elucidated through crystallography, revealing hydrogen bonding and C-H...π interactions stabilizing the compound .
Chemical Reactions Analysis
Acrylates can undergo various chemical reactions, including polymerization and copolymerization. Methyl methacrylate/styrene copolymer bearing a carbomethoxyallyl end group was synthesized using addition-fragmentation reactions . The preparation and polymerization behavior of sterically congested monomers, such as 2-[2,2,2-tris-(alkoxycarbonyl)ethyl]acrylic ester, were also investigated, showing that steric hindrance can suppress propagation to high molecular weight polymer .
Physical and Chemical Properties Analysis
The physical and chemical properties of acrylates are influenced by their molecular structure. The study of 3-(4-methoxy-phenyl)-2-(4-nitro-phenyl)-acrylonitrile revealed important electronic properties, such as HOMO and LUMO energies, and indicated that the compound could be used as a nonlinear optical material due to its polarizability and hyperpolarizability . The catalytic synthesis process of methyl 3-methoxypropionate, a related ester, was optimized to achieve high yields and purity, demonstrating the importance of reaction conditions on the properties of the final product .
科学的研究の応用
反応性ポリマーの合成
3-(2-メトキシフェニル)アクリル酸メチル: は、反応性ポリマーの合成に使用されます。 これらのポリマーは、化学的に反応性のある官能基を含めることができるため、生化学的および化学的用途においてポリマー試薬または担体として頻繁に使用されます . モノマーはさまざまな反応性側基で修飾することができ、次に連鎖付加重合を経て、計画されたペンダント反応性基を持つポリマーを形成します .
ポリマーの官能化
この化合物は、非官能性ポリマーの官能化において重要な役割を果たします。 3-(2-メトキシフェニル)アクリル酸メチルでポリマーを化学修飾することにより、研究者は元のポリマー構造に存在しなかった特定の反応性基を導入できます。 このプロセスは、特定の用途に適した特性を持つポリマーを作成するために不可欠です .
生物医学的用途
生物医学の分野では、3-(2-メトキシフェニル)アクリル酸メチル誘導体は、その生体適合性と医療機器や薬物送達システムにおける潜在的な用途について研究されています。 この化合物は、有害な影響を与えることなく生物系と相互作用できるポリマーを形成する能力を持ち、特に価値があります .
環境修復
3-(2-メトキシフェニル)アクリル酸メチルから誘導されたアクリレートポリマーは、環境修復における用途について研究されています。 これらのポリマーは、環境から汚染物質を捕獲および除去するように設計することができ、汚染された場所の浄化を支援します .
食品包装
その汎用性と誘導の容易さから、3-(2-メトキシフェニル)アクリル酸メチルは食品包装用のポリマー開発に使用されています。 これらのポリマーは、食品製品を保護するために不可欠なバリア抵抗と機械的強度などの特性を持つように設計できます .
電子デバイス製造
電子業界は、電子デバイス用のポリマー製造における3-(2-メトキシフェニル)アクリル酸メチルの使用から恩恵を受けています。 これらのポリマーは、特定の電気特性を持つように調整することができ、さまざまな電子部品での使用に適しています .
作用機序
- Methyl 3-(2-methoxyphenyl)acrylate is an ester compound. Its mode of action may involve:
Mode of Action
Action Environment
特性
IUPAC Name |
methyl (E)-3-(2-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-10-6-4-3-5-9(10)7-8-11(12)14-2/h3-8H,1-2H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMNDLLGEGVMQQ-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901257958 | |
| Record name | Methyl (2E)-3-(2-methoxyphenyl)-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901257958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98288-15-4 | |
| Record name | Methyl (2E)-3-(2-methoxyphenyl)-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98288-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (2E)-3-(2-methoxyphenyl)-2-propenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901257958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl-](/img/structure/B1310736.png)
![(E)-3-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310738.png)



![(E)-N-(3,4-dichlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide](/img/structure/B1310749.png)







